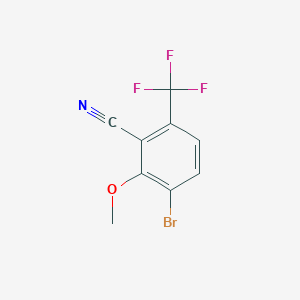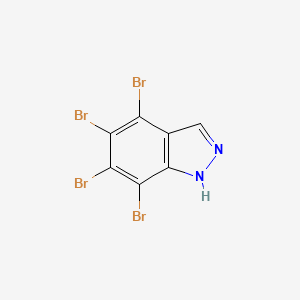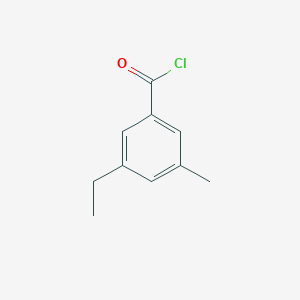
N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-(®-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, cyano, hydroxy, and amido groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
- Formation of the cyclobutyl core with tetramethyl substitution.
- Introduction of the chloro and cyano groups on the phenoxy ring.
- Coupling of the cyclobutyl and phenoxy moieties.
- Addition of the terephthalamide group.
- Final coupling with the complex nonyl side chain containing various functional groups.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reagents like LiAlH4 or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- Oxidation of the hydroxy group would yield a ketone.
- Reduction of the cyano group would yield an amine.
- Substitution of the chloro group would yield various substituted derivatives.
Applications De Recherche Scientifique
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in materials science for developing new polymers or coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Compounds with similar functional groups, such as other terephthalamides or cyclobutyl derivatives.
- Molecules with similar biological activity, if applicable.
Uniqueness
- The combination of functional groups in this compound might confer unique reactivity or biological activity not seen in similar compounds.
Propriétés
Formule moléculaire |
C59H73ClN8O8S |
|---|---|
Poids moléculaire |
1089.8 g/mol |
Nom IUPAC |
4-N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-N-[9-[[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoyl]amino]nonyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C59H73ClN8O8S/c1-35(2)50(48-28-36(3)67-76-48)55(74)68-33-43(69)29-47(68)54(73)65-46(38-16-18-39(19-17-38)51-37(4)64-34-77-51)31-49(70)62-26-14-12-10-9-11-13-15-27-63-52(71)40-20-22-41(23-21-40)53(72)66-56-58(5,6)57(59(56,7)8)75-44-25-24-42(32-61)45(60)30-44/h16-25,28,30,34-35,43,46-47,50,56-57,69H,9-15,26-27,29,31,33H2,1-8H3,(H,62,70)(H,63,71)(H,65,73)(H,66,72)/t43-,46+,47+,50-,56?,57?/m1/s1 |
Clé InChI |
UTPTUYDLZXJLRV-IANLAAPUSA-N |
SMILES isomérique |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NCCCCCCCCCNC(=O)C3=CC=C(C=C3)C(=O)NC4C(C(C4(C)C)OC5=CC(=C(C=C5)C#N)Cl)(C)C)C6=CC=C(C=C6)C7=C(N=CS7)C)O |
SMILES canonique |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NCCCCCCCCCNC(=O)C3=CC=C(C=C3)C(=O)NC4C(C(C4(C)C)OC5=CC(=C(C=C5)C#N)Cl)(C)C)C6=CC=C(C=C6)C7=C(N=CS7)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)




![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)



